2,3,4,6-Tetra-O-acetyl-D-mannopyranose
Overview
Description
2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a derivative of D-mannose, a naturally occurring sugar. This compound is characterized by the acetylation of the hydroxyl groups at positions 2, 3, 4, and 6 of the mannopyranose ring. It is commonly used as an intermediate in the synthesis of various biologically active molecules and has applications in both academic and industrial research.
Mechanism of Action
Mode of Action
It’s proposed that upon deacetylation, an oxonium intermediate is formed, which then interacts with water molecules leading to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Biochemical Analysis
Biochemical Properties
2,3,4,6-Tetra-O-acetyl-D-mannopyranose plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to interact with biomolecules and may influence enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function is limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose typically involves the acetylation of D-mannose. The process begins with the protection of the hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,6-Tetra-O-acetyl-D-mannopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-mannose.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acids like hydrochloric acid or bases like sodium hydroxide are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products:
Hydrolysis: D-mannose
Oxidation: Mannonic acid
Substitution: Various substituted mannopyranose derivatives
Scientific Research Applications
2,3,4,6-Tetra-O-acetyl-D-mannopyranose is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: The compound is involved in the development of glycosylated drugs and vaccines.
Industry: It is used in the production of biodegradable polymers and surfactants.
Comparison with Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-D-galactopyranose
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
- 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose
Comparison: 2,3,4,6-Tetra-O-acetyl-D-mannopyranose is unique due to its specific acetylation pattern, which provides distinct reactivity and stability compared to its analogs. For instance, 2,3,4,6-Tetra-O-acetyl-D-galactopyranose has a similar structure but differs in the configuration of the hydroxyl groups, leading to different chemical properties and applications .
Properties
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13+,14?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOLRPPTIGNUNP-JABUTEAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471943 | |
Record name | 2,3,4,6-TETRA-O-ACETYL-D-MANNOPYRANOSE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140147-37-1, 58645-20-8 | |
Record name | D-Mannopyranose, 2,3,4,6-tetraacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140147-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,6-TETRA-O-ACETYL-D-MANNOPYRANOSE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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